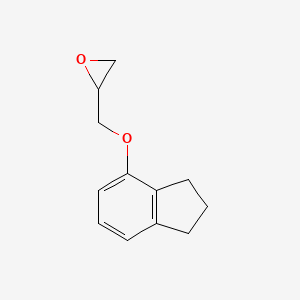

4-(2,3-Epoxypropoxy)indane

Description

4-(2,3-Epoxypropoxy)indane is an epoxy-functionalized aromatic compound characterized by an indane backbone (a bicyclic structure comprising a benzene ring fused to a cyclopropane ring) substituted with a 2,3-epoxypropoxy group at the 4-position. This compound is synthesized via nucleophilic substitution reactions, typically involving hydroxyindane and epichlorohydrin, analogous to the synthesis of 4-(2,3-epoxypropoxy)carbazole described in pharmaceutical manufacturing processes . The epoxy group confers high reactivity, making it valuable in polymer crosslinking, pharmaceutical intermediates, and specialty adhesives.

Propriétés

Formule moléculaire |

C12H14O2 |

|---|---|

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

2-(2,3-dihydro-1H-inden-4-yloxymethyl)oxirane |

InChI |

InChI=1S/C12H14O2/c1-3-9-4-2-6-12(11(9)5-1)14-8-10-7-13-10/h2,4,6,10H,1,3,5,7-8H2 |

Clé InChI |

CRDRAPQOMZJMLS-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C1)C(=CC=C2)OCC3CO3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Epoxypropoxy Groups

(a) [3-(2,3-Epoxypropoxy)propyl] Silane

- Structure : Features a propyl silane backbone with a 2,3-epoxypropoxy group.

- Reactivity : The silane group introduces hydrolytic stability and adhesion-promoting properties, unlike the indane backbone in the target compound.

- Applications: Used in surface modification and as a coupling agent in composite materials, as noted in phytochemical studies involving natural product extraction .

(b) 4-(2,3-Epoxypropoxy)carbazole

- Structure : A carbazole aromatic system (two benzene rings fused with a pyrrole ring) substituted with the same epoxypropoxy group.

- Reactivity : The carbazole’s electron-rich aromatic system enhances UV stability and electrochemical activity compared to indane.

- Applications : Utilized in pharmaceutical manufacturing (e.g., Conducton®, a German product introduced in 1980 for unspecified therapeutic applications) .

(c) Bis[2-(2,3-Epoxypropoxy)phenyl]methane

- Structure : Dimeric epoxy compound with two 2,3-epoxypropoxy groups attached to a diphenylmethane core.

- Reactivity : Higher epoxy content increases crosslinking density, making it superior for thermosetting resins.

- Applications : Predominantly employed in high-performance epoxy adhesives and coatings .

Functional and Performance Comparison

| Compound | Molecular Backbone | Epoxy Groups | Key Properties | Applications |

|---|---|---|---|---|

| 4-(2,3-Epoxypropoxy)indane | Indane (bicyclic aromatic) | 1 | Moderate reactivity, thermal stability | Polymer modifiers, drug intermediates |

| [3-(2,3-Epoxypropoxy)propyl] Silane | Propyl silane | 1 | Hydrolytic stability, adhesion promotion | Composite materials, surface coatings |

| 4-(2,3-Epoxypropoxy)carbazole | Carbazole (N-heterocyclic) | 1 | UV stability, electrochemical activity | Pharmaceuticals, optoelectronics |

| Bis[2-(2,3-Epoxypropoxy)phenyl]methane | Diphenylmethane | 2 | High crosslinking density, mechanical strength | Epoxy resins, structural adhesives |

Research Findings and Industrial Relevance

- Material Science: The dimeric bis-epoxy compounds exhibit superior mechanical properties in adhesives compared to mono-epoxy analogues like 4-(2,3-Epoxypropoxy)indane, which is better suited for moderate-strength applications .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.